molecular formula C22H28N6O4 B2487603 Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate CAS No. 851940-55-1

Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate

Número de catálogo: B2487603
Número CAS: 851940-55-1
Peso molecular: 440.504
Clave InChI: XJCMXYQRAZUBIT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate (CAS 851940-55-1) is a chemical compound with a molecular formula of C22H28N6O4 and a molecular weight of 440.5 g/mol . It features a purine core structure, which is a fundamental heterocyclic aromatic compound found in biological molecules like DNA, RNA, and ATP, and a piperazine moiety, an important pharmaceutical intermediate . The combination of these structures within a single molecule is of significant interest in medicinal chemistry, as studies have shown that merging a pyrimidine-like ring with a piperazine group can enhance biological activity . This specific structural framework is related to novel purine-2,6-dione derivatives that have been investigated for their potent pharmacological properties. Research on closely related 8-methoxy-purine-2,6-dione analogs has demonstrated promising analgesic and anti-inflammatory activities in preclinical models, with some compounds showing significantly higher efficacy than reference drugs like acetylsalicylic acid . These related compounds have been evaluated in metabolic stability assays using models such as Cunninghamella fungi and rat liver microsomes to understand their biotransformation pathways . As such, this compound serves as a valuable intermediate or reference standard for researchers in drug discovery and development, particularly in the synthesis and study of new therapeutic agents with potential anti-inflammatory and analgesic effects. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4/c1-4-32-18(29)15-28-17(23-20-19(28)21(30)25(3)22(31)24(20)2)14-26-10-12-27(13-11-26)16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCMXYQRAZUBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Design and Core Purine Functionalization

Construction of the 1,3-Dimethyl-2,6-Dioxopurine Scaffold

The purine core is synthesized via cyclization of pyrimidine precursors. Starting with 4,6-dichloro-5-nitropyrimidine , reduction with tin(II) chloride yields 4,6-dichloropyrimidine-5-amine . Subsequent alkylation with dimethyl sulfate introduces methyl groups at positions 1 and 3, forming 1,3-dimethyl-2,6-dioxopurine . Ethyl bromoacetate is then employed for nucleophilic substitution at position 7, yielding ethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate .

Challenges in Positional Selectivity

Purine functionalization at position 8 is hindered by the electron-deficient aromatic system. Traditional alkylation or nucleophilic substitution methods face low reactivity, necessitating advanced strategies such as Mannich reactions or transition metal-catalyzed couplings .

Primary Synthetic Routes

Mannich-Type Three-Component Reaction

Reaction Mechanism and Conditions

The Mannich reaction introduces the (4-phenylpiperazin-1-yl)methyl group at position 8 via a one-pot, three-component coupling. The purine core reacts with formaldehyde and 4-phenylpiperazine under ethylenediamine catalysis (5 mol%) in ethanol at ambient temperature. This method achieves 85–92% yields with exclusive regioselectivity for position 8, attributed to the electron-withdrawing effects of the 2,6-dioxo groups.

Optimization Insights
  • Solvent : Ethanol enhances solubility and reaction kinetics.
  • Catalyst : Ethylenediamine facilitates imine formation, accelerating the Mannich adduct formation.
  • Substrate Scope : Electron-deficient purines exhibit higher reactivity, while bulky substituents at position 7 (e.g., ethyl acetate) minimally affect yields.

Bromine Substitution Strategy

Intermediate Synthesis

Bromination of the purine core at position 8 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate . This intermediate serves as a pivotal precursor for further functionalization.

Nucleophilic Aromatic Substitution

The bromine atom is displaced by a (4-phenylpiperazin-1-yl)methyl group via copper(I)-catalyzed coupling. Reaction with 4-phenylpiperazine and paraformaldehyde in the presence of CuI and 1,10-phenanthroline in toluene at 110°C achieves 78% yield .

Condition Parameter Value
Catalyst CuI 10 mol%
Ligand 1,10-Phenanthroline 20 mol%
Temperature 110°C
Yield 78%

Reductive Amination Approach

Aldehyde Intermediate Synthesis

Oxidation of the purine core at position 8 using SeO₂ in dioxane introduces a formyl group, yielding ethyl 2-(8-formyl-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate .

Piperazine Coupling

Reductive amination with 4-phenylpiperazine and sodium cyanoborohydride (NaBH₃CN) in ethanol at 60°C furnishes the target compound in 70% yield .

$$
\text{Purine-CHO} + \text{Ph-Piperazine} \xrightarrow{\text{NaBH}3\text{CN}} \text{Purine-CH}2\text{-N(Piperazine-Ph)} \quad
$$

Comparative Analysis of Methodologies

Yield and Efficiency

  • Mannich Reaction : Highest yield (92%) and one-pot simplicity.
  • Bromine Substitution : Moderate yield (78%) but requires hazardous bromination steps.
  • Reductive Amination : Lower yield (70%) due to intermediate oxidation challenges.

Regioselectivity and Byproducts

  • The Mannich reaction exclusively functionalizes position 8, while bromine substitution may produce minor quantities of N7-alkylated byproducts.

Scalability and Industrial Applicability

  • Mannich reactions are preferred for large-scale synthesis due to minimal purification requirements.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Signals at δ 3.75 (s, 3H, CH₃), 4.12 (q, 2H, OCH₂CH₃), and 7.26–7.34 (m, 5H, Ph) confirm structural integrity.
  • Mass Spectrometry : Molecular ion peak at m/z 483.2 [M+H]⁺ aligns with the calculated molecular weight (482.5 g/mol).

Purity Assessment

  • HPLC : ≥98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.